4-(3-Chlorophenoxy)piperidine hydrochloride
Description
Historical Context and Discovery
4-(3-Chlorophenoxy)piperidine hydrochloride represents an important chemical entity within the realm of pharmaceutical and chemical research. While the precise origin of this compound is not extensively documented in historical literature, its development aligns with broader research trends in phenoxypiperidine derivatives that began gaining significant attention in the early 2000s. These compounds were extensively researched for their potential applications in treating central nervous system disorders and neuropathies. The exploration of chlorophenoxy-substituted piperidines became particularly relevant following Sumitomo's patenting of related compounds like 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine, which demonstrated promising activity in neurological applications.
Research into these structural analogues has provided valuable insights into the structure-activity relationships of these compounds, with the 4-(3-chlorophenoxy)piperidine derivative emerging as a compound of particular interest due to its unique molecular architecture and potential applications. The development of this compound class represents a confluence of medicinal chemistry innovation and pharmaceutical research aimed at addressing neurological disorders through novel chemical entities with specific receptor-binding properties.
Chemical Classification and Nomenclature
This compound belongs to the chemical class of substituted piperidines, specifically aryloxypiperidines. It features a piperidine heterocyclic core with a 3-chlorophenoxy substituent at the 4-position, and exists as a hydrochloride salt. This compound is characterized by the following chemical identifiers:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₄ClNO·HCl |
| Molecular Weight | 248.15 g/mol |
| IUPAC Name | This compound |
| SMILES Code | ClC1=CC=CC(OC2CCNCC2)=C1.[H]Cl |
| CAS Number | 97840-40-9 (free base) |
The molecular structure features a six-membered piperidine ring with a nitrogen atom at position 1 and a 3-chlorophenoxy group attached at position 4. The phenoxy linkage creates an ether bond between the piperidine and the aromatic ring, while the chlorine substituent at the meta position of the phenyl ring contributes to the compound's unique physicochemical properties and biological activity.
The systematic naming of this compound follows International Union of Pure and Applied Chemistry (IUPAC) conventions, with the base compound being named as a substituted piperidine. The hydrochloride designation indicates that the basic nitrogen of the piperidine is protonated and paired with a chloride counterion, forming a pharmacologically relevant salt form that typically exhibits improved stability and solubility characteristics compared to the free base.
Significance in Organic and Medicinal Chemistry
This compound has established itself as a compound of considerable importance in both organic and medicinal chemistry. Its significance stems from multiple factors:
Pharmaceutical Intermediate : This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. Its structural features make it valuable for building more complex molecular architectures with specific receptor-binding properties.
Receptor Research : In biochemical research, this compound is utilized to study receptor interactions and signaling pathways, contributing to advancements in understanding cellular processes. The compound's structure enables specific binding interactions with cellular targets, making it a useful tool for investigating receptor-ligand relationships.
Synthetic Flexibility : The compound's structure allows for further modifications at multiple positions, including the piperidine nitrogen and the aromatic ring, enabling the creation of diverse chemical libraries for structure-activity relationship studies. This synthetic versatility has made it a valuable building block in medicinal chemistry research.
Analytical Applications : In analytical chemistry, this compound serves as a reference standard for the detection and quantification of similar substances in complex mixtures, ensuring accuracy in analytical methods. Its well-defined chemical properties make it suitable for calibration and comparison purposes in various analytical techniques.
The structural significance of this compound is further underscored by research into related compounds. Studies have shown that modifications to the carbon chain length between the phenoxy and piperidine moieties, as well as the introduction of chirality, can significantly affect binding selectivity at various receptor sites, highlighting the importance of the 4-(3-chlorophenoxy)piperidine scaffold as a pharmacophore.
Current Research Landscape
The current research landscape surrounding this compound spans multiple scientific disciplines, reflecting its versatility as a chemical entity. Research efforts are concentrated in several key areas:
Pharmaceutical Development : Ongoing research focuses on utilizing this compound in the development of novel therapeutics for neurological disorders. Its role as a synthetic intermediate enables the creation of more complex drug candidates with optimized pharmacological profiles.
Agricultural Chemistry : The compound is being investigated for applications in the formulation of herbicides and pesticides, where it may contribute to the development of more effective and selective agrochemical agents. Its unique structure provides opportunities for enhancing the efficacy of pest control formulations while potentially reducing environmental impact.
Material Science Applications : Researchers are exploring the use of this compound in the development of specialty polymers and coatings. The incorporation of this compound into material formulations may enhance properties such as durability and resistance to environmental factors, leading to improved performance characteristics in various applications.
Receptor Binding Studies : Current research includes detailed investigations into the binding characteristics of this compound with various receptor subtypes, particularly those implicated in neurological and psychiatric disorders. These studies aim to elucidate structure-activity relationships that could inform the design of more selective and effective therapeutic agents.
Recent synthetic approaches have focused on developing more efficient methods for preparing this compound and related compounds. For instance, researchers have explored routes involving the reaction of 4-chlorophenol with piperidine derivatives in the presence of suitable catalysts, as well as alternative pathways utilizing alkylation, reduction, and cyclization steps. These synthetic innovations aim to improve yield, reduce costs, and enhance the scalability of production processes for industrial applications.
The development of stereochemically pure forms of related compounds has also attracted research interest, as evidenced by work on chiral 1-[ω-(4-chlorophenoxy)alkyl]-4-methylpiperidines. These studies have revealed that stereochemistry can significantly influence receptor selectivity and binding affinity, suggesting potential avenues for further research into stereoisomers of this compound.
Additionally, researchers are investigating the compound's potential as a precursor for novel chemical entities with applications in diverse fields including proteomics and neuropharmacology. These investigations leverage the compound's well-defined structure and reactivity to create new chemical tools for biological research and potential therapeutic development.
Properties
IUPAC Name |
4-(3-chlorophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10;/h1-3,8,10,13H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKZZPLYUQTPMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370677 | |
| Record name | 4-(3-Chlorophenoxy)piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65367-99-9 | |
| Record name | 4-(3-Chlorophenoxy)piperidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-(3-Chlorophenoxy)piperidine hydrochloride typically involves the reaction of 4-hydroxypiperidine with 3-chlorophenol in the presence of a suitable base to form the desired product. The reaction conditions often include heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-(3-Chlorophenoxy)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and piperidine derivatives
Scientific Research Applications
4-(3-Chlorophenoxy)piperidine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The pharmacological and physicochemical properties of piperidine derivatives are highly influenced by substituent type, position, and electronic effects. Below is a comparison with key analogs:
Key Observations :
- Chlorine vs.
- Trifluoromethyl Groups : The CF₃ group in significantly boosts lipophilicity, favoring blood-brain barrier penetration for CNS applications.
- Bulkier Substituents: Compounds like 3-(4-chloro-2-isopropylphenoxy)piperidine HCl () may face pharmacokinetic challenges due to steric hindrance.
Pharmacological and Toxicological Profiles
- 4-(Diphenylmethoxy)piperidine HCl (): Classified as acutely toxic ("harmful" upon inhalation or ingestion), though chronic toxicity data are unavailable. Environmental impact is unstudied.
- 4-(2,3-Dimethylphenoxy)piperidine HCl (): No specific GHS classification, but first-aid measures for inhalation are recommended, suggesting moderate irritancy.
- Dyclonine HCl (): A 4-butoxy analog, approved for clinical use as a local anesthetic with rapid onset and low systemic toxicity.
Comparative Toxicity: Chlorophenoxy derivatives generally exhibit higher acute toxicity compared to methoxy or fluorinated analogs.
Biological Activity
4-(3-Chlorophenoxy)piperidine hydrochloride is a piperidine derivative notable for its diverse biological activities. With the molecular formula C11H15Cl2NO and a molecular weight of 248.15 g/mol, this compound features a piperidine ring substituted with a 3-chlorophenoxy group, which significantly influences its interaction with biological targets. This article explores its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes. The compound exhibits significant binding affinity to various targets, modulating their activity and leading to diverse biological effects. Its mechanism can be summarized as follows:
- Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.
- Enzyme Inhibition : It has been observed to inhibit enzymes such as cholinesterases, which play crucial roles in neurotransmitter regulation.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Neuropharmacological Effects :
- Antitumor Activity :
- Antimicrobial Properties :
Case Study 1: Cholinesterase Inhibition
A study focused on the cholinergic properties of piperidine derivatives found that this compound demonstrated significant inhibitory activity against AChE and BuChE. The IC50 values for these interactions were reported to be within the nanomolar range, indicating strong potential for therapeutic applications in cognitive disorders .
Case Study 2: Antitumor Efficacy
In vivo studies conducted on xenograft models revealed that compounds similar to this compound exhibited notable anti-tumor activity. The findings suggested that these compounds could induce apoptosis in cancer cells through RAS pathway inhibition .
Case Study 3: Antimicrobial Activity
Research investigating the antimicrobial properties of various piperidine derivatives identified that some exhibited more than 50% inhibitory activity against mycobacterial strains. This suggests that this compound may also possess significant antimicrobial properties worth further exploration .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Notable Activity |
|---|---|---|
| 4-(4-Chlorophenoxy)piperidine hydrochloride | Substituted at position 4 on the phenoxy group | Moderate AChE inhibition |
| 4-(2-Chlorophenoxy)piperidine hydrochloride | Substituted at position 2 on the phenoxy group | Lower receptor affinity compared to target compound |
| 4-(3,4-Dichlorophenoxy)piperidine hydrochloride | Contains two chlorine substituents | Enhanced cytotoxicity in cancer models |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(3-Chlorophenoxy)piperidine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : The synthesis typically involves nucleophilic substitution between 3-chlorophenol and a piperidine derivative. Key steps include:
- Base selection : Use potassium carbonate or sodium hydroxide to deprotonate the phenol (similar to methods for iodophenoxy derivatives) .
- Solvent optimization : Polar aprotic solvents like DMF or THF enhance reaction efficiency .
- Salt formation : Treat the free base with hydrochloric acid to precipitate the hydrochloride salt, ensuring high purity via recrystallization .
- Yield improvement : Monitor reaction progress using TLC and adjust stoichiometry (1.2:1 molar ratio of phenol to piperidine derivative) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR spectroscopy :
- 1H NMR : Expect aromatic protons (δ 6.8–7.3 ppm for chlorophenoxy group) and piperidine protons (δ 1.5–3.5 ppm) .
- 13C NMR : Chlorinated aromatic carbons (δ 120–135 ppm) and piperidine carbons (δ 25–55 ppm) .
Q. What safety precautions are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Storage : Store at 2–8°C in a desiccator to prevent hydrolysis .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How do electronic and steric effects of the 3-chlorophenoxy group influence reactivity in nucleophilic substitutions?
- Electronic effects : The electron-withdrawing chlorine atom activates the phenoxy oxygen, enhancing its nucleophilicity in SN2 reactions .
- Steric effects : Ortho-chlorine reduces accessibility to bulky electrophiles; meta-substitution (as in this compound) balances reactivity and steric hindrance .
- Experimental validation : Compare reaction rates with 4-chloro and 2-chloro analogs using kinetic studies .
Q. How can researchers resolve contradictions in reported biological activity data across assay systems?
- Assay standardization :
- Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds .
- Validate results with orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) .
Q. What in silico approaches predict binding modes with neurological targets like serotonin receptors?
- Molecular docking : Use AutoDock Vina with receptor structures (e.g., 5-HT1A, PDB ID: 7E2Z) to identify key interactions (e.g., hydrogen bonding with Asp116) .
- Validation : Cross-check docking scores with experimental IC50 values from radioligand displacement assays .
Q. How does the hydrochloride salt form affect solubility and crystallinity compared to the free base?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
